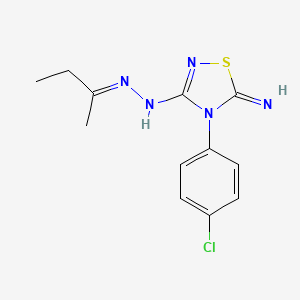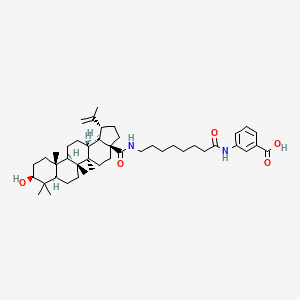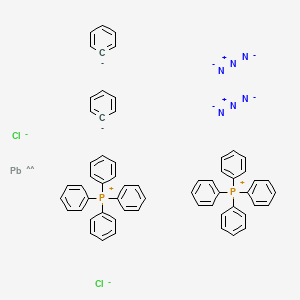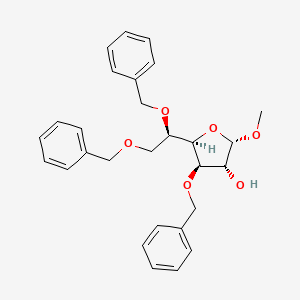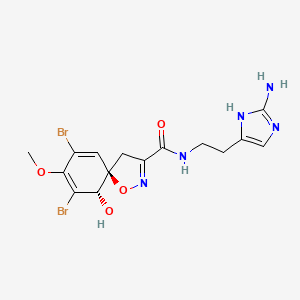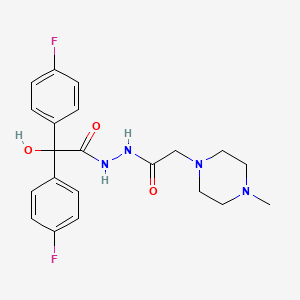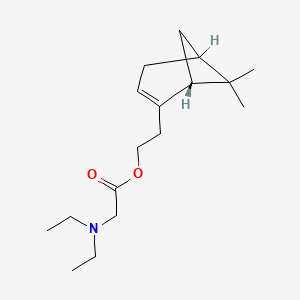
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(311)hept-2-en-2-yl)ethyl ester is a complex organic compound with a unique structure that combines a bicyclic framework with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic framework, followed by esterification and the introduction of the N,N-diethylglycine moiety. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (1R)-N,N-Diethylglycine 2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Propriétés
Numéro CAS |
146086-97-7 |
|---|---|
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
2-[(1R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl 2-(diethylamino)acetate |
InChI |
InChI=1S/C17H29NO2/c1-5-18(6-2)12-16(19)20-10-9-13-7-8-14-11-15(13)17(14,3)4/h7,14-15H,5-6,8-12H2,1-4H3/t14?,15-/m0/s1 |
Clé InChI |
JZBAVUGRZMOMBU-LOACHALJSA-N |
SMILES isomérique |
CCN(CC)CC(=O)OCCC1=CCC2C[C@@H]1C2(C)C |
SMILES canonique |
CCN(CC)CC(=O)OCCC1=CCC2CC1C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



